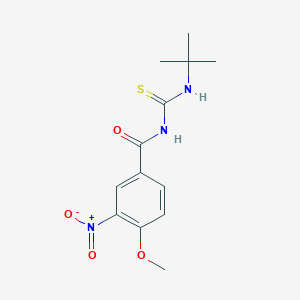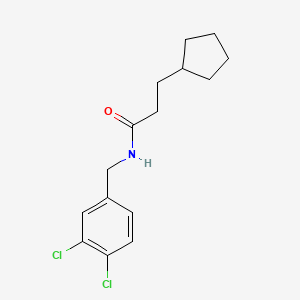
2-(2-bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and chloro substituent on a phenoxy ring, as well as a furan-2-ylmethyl group attached to the nitrogen atom of the acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-chlorophenol: This can be achieved by bromination of 4-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid: The 2-bromo-4-chlorophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation Reaction: The 2-(2-bromo-4-chlorophenoxy)acetic acid is then reacted with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The use of automated systems for reagent addition and temperature control can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under suitable conditions to form furan-2,3-dione derivatives.
Reduction Reactions: The acetamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for the oxidation of the furan ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the acetamide group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenoxy derivatives can be formed.
Oxidation Products: Oxidation of the furan ring can yield furan-2,3-dione derivatives.
Reduction Products: Reduction of the acetamide group results in the formation of the corresponding amine.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-chlorophenoxy)acetic acid: This compound is a precursor in the synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide.
2-(2-bromo-4-chlorophenoxy)-N-methylacetamide: A similar compound with a methyl group instead of the furan-2-ylmethyl group.
2-(2-bromo-4-chlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide: A related compound with a thiophene ring instead of the furan ring.
Uniqueness
The presence of the furan-2-ylmethyl group in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO3/c14-11-6-9(15)3-4-12(11)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZNIWJTGZKNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)

![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-TETRAMETHYL-2-[(PIPERIDINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE](/img/structure/B5786094.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)
![2-(PIPERIDIN-1-YL)-4H,6H,7H-[1,3]OXAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE](/img/structure/B5786130.png)


